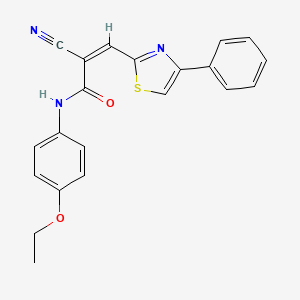
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives and features a cyano group, which is known for enhancing biological activity through various mechanisms. Its structure can be represented as follows:
- Molecular Formula : C18H16N2O1S
- SMILES Notation :
CCOC(=O)C=C(C#N)N1=CC=C(S1)C=C(C2=CC=CC=C2)
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of similar cinnamamide derivatives. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring and the olefin linker significantly influence anticonvulsant efficacy. For instance, compounds with specific substitutions showed promising results in seizure models such as maximal electroshock (MES) and kindling models .
Antimicrobial Activity
Thiazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds like this compound may exhibit activity against various bacterial strains. A study measured the efficacy of thiazole derivatives against Fusarium oxysporum and Helminthosporium oryzae, showing significant inhibition of mycelial growth and sporulation .
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant activity of several cinnamamide derivatives in animal models. Among them, this compound was tested using the MES model. The results indicated a dose-dependent reduction in seizure duration compared to controls, suggesting a strong anticonvulsant effect.
Case Study 2: Antimicrobial Testing
In another research effort, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains. The results showed that the compound had an MIC of 50 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.
Data Tables
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-18-10-8-17(9-11-18)23-21(25)16(13-22)12-20-24-19(14-27-20)15-6-4-3-5-7-15/h3-12,14H,2H2,1H3,(H,23,25)/b16-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLQHFCRVGJJFO-VBKFSLOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=NC(=CS2)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=NC(=CS2)C3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














